![molecular formula C16H13Cl2NO4 B5169925 N-1,3-benzodioxol-5-yl-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B5169925.png)
N-1,3-benzodioxol-5-yl-2-(2,4-dichlorophenoxy)propanamide
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Description
N-1,3-benzodioxol-5-yl-2-(2,4-dichlorophenoxy)propanamide is a chemical compound of interest due to its potential in various scientific fields. The compound's structure and chemical characteristics suggest its relevance in synthetic chemistry and possibly in pharmacological studies.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, indicating that the synthesis of N-1,3-benzodioxol-5-yl-2-(2,4-dichlorophenoxy)propanamide could involve complex steps including coupling reactions, use of cyclic reagents, and specific conditions to achieve desired yields. For instance, related compounds have been synthesized using bromine as a cyclic reagent in notable yields (Liu et al., 2008).
Molecular Structure Analysis
Molecular structure analysis of similar compounds has been conducted using X-ray diffraction, revealing detailed insights into the crystalline structures, space groups, and molecular conformations. Such studies provide critical information on the molecular interactions and stability of the compound (S. Naveen et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures have been identified as effective inhibitors of carbonic anhydrase (ca), particularly the tumor-associated isozyme ca ix. This enzyme plays a role in pH regulation in tumor cells, making it a target for anticancer therapy.
Mode of Action
Biochemical Pathways
If it acts like related compounds, it may affect pathways involving pH regulation in tumor cells.
Result of Action
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2,4-dichlorophenoxy)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO4/c1-9(23-13-4-2-10(17)6-12(13)18)16(20)19-11-3-5-14-15(7-11)22-8-21-14/h2-7,9H,8H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXGGVJTVUMRJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCO2)OC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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